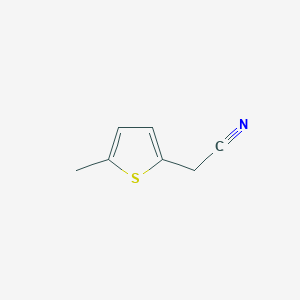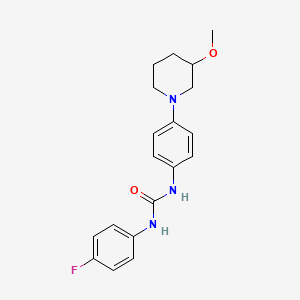
1-(4-Fluorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Stability
The study of oligoribonucleotide synthesis emphasizes the stability of internucleotide linkages to aqueous acid, highlighting the importance of protecting groups like the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) in the synthesis process. This research indicates the critical nature of pH conditions in avoiding hydrolytic cleavage and migration during the final unblocking process, underscoring the chemical stability and reaction conditions required for effective oligoribonucleotide synthesis (Capaldi & Reese, 1994).
Molecular Imaging Applications
The development of VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers showcases the application of fluorine-18 labeled diaryl ureas in molecular imaging, particularly for angiogenic processes. This research demonstrates the need for a general labeling methodology of urea-containing pharmacophores, which are often core components of various pharmaceuticals. The successful labeling of these inhibitors with fluorine-18 highlights the potential of such compounds in PET imaging to study angiogenic processes (Ilovich et al., 2008).
Pharmacological Applications
The synthesis and evaluation of unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities indicate the potential of such compounds in developing new, efficient antidepressants. This research explores the coupling of various indole derivatives with different aniline moieties to investigate their impact on 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism, showcasing the potential pharmacological applications of these compounds in treating depression (Matzen et al., 2000).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-3-2-12-23(13-18)17-10-8-16(9-11-17)22-19(24)21-15-6-4-14(20)5-7-15/h4-11,18H,2-3,12-13H2,1H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXRXDDVIQXSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
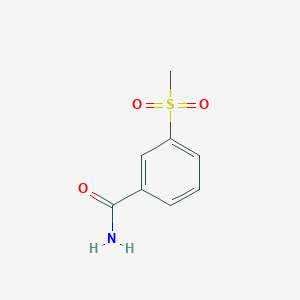


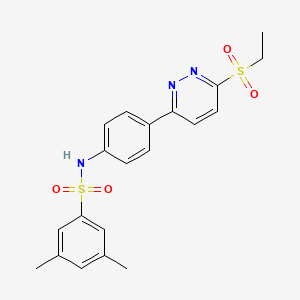


![4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2418710.png)

![(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2418714.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2418715.png)
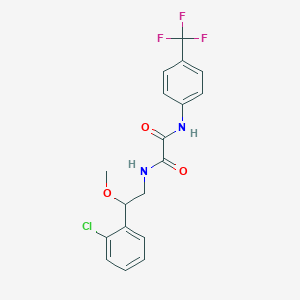
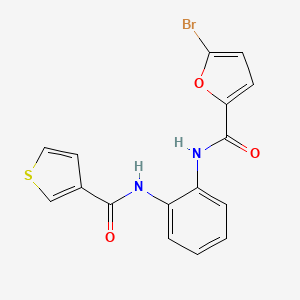
![1'-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2418720.png)
